molecular formula C19H16N2O4 B4585546 ethyl [(4,5-diphenyl-1,3-oxazol-2-yl)amino](oxo)acetate

ethyl [(4,5-diphenyl-1,3-oxazol-2-yl)amino](oxo)acetate

Cat. No. B4585546
M. Wt: 336.3 g/mol
InChI Key: ZFOASQGSFAVVIB-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. It has drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

The molecular structure of oxazoles involves a five-membered ring with two heteroatoms (one nitrogen and one oxygen). The position of these atoms and the substitution pattern in oxazole derivatives play a pivotal role in delineating their biological activities .


Chemical Reactions Analysis

Oxazoline is a versatile moiety in synthetic organic chemistry. It has been used in various chemical reactions, including direct arylation and alkenylation of oxazoles .

Scientific Research Applications

Anticancer Activity

Ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate derivatives have been investigated for their potential as anticancer agents. Notably, a series of acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl) propanoic acid were synthesized and screened. Among these compounds, 5a, 5b, 5e, 5g, 5h, 5i, and 5j exhibited promising in vitro cytotoxicity compared to the reference compound Cisplatin . These findings suggest that these derivatives hold potential for cancer treatment.

Analgesic Activity

The same acyl hydrazone derivatives were also evaluated for their analgesic properties. Compounds 5b, 5d, and 5e demonstrated significant in vivo analgesic activity when compared to the reference compound oxaprozin. This indicates their potential as pain-relieving agents .

Anti-inflammatory Activity

In addition to analgesia, these derivatives were screened for anti-inflammatory effects. Again, compounds 5b, 5d, and 5e showed notable in vivo anti-inflammatory activity. These findings highlight their potential in managing inflammatory conditions .

Antiviral Activity

While not directly related to the compound’s structure, it’s worth noting that certain indole derivatives possess antiviral activity. For instance, ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate exhibited considerable antiviral activity against Herpes Simplex virus-1 (HSV-1) . Although this specific compound is not directly related to ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate, it underscores the broader potential of related structures.

Other Biological Activities

Derivatives of 1,3-diazole, which share some structural features with ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate, exhibit diverse biological activities. These include antibacterial, antimycobacterial, antitumor, antidiabetic, antioxidant, and antifungal properties . While direct evidence for these activities in the case of ethyl (4,5-diphenyl-1,3-oxazol-2-yl)aminoacetate is limited, exploring related compounds may reveal additional applications.

Future Directions

Oxazole derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new oxazole derivatives and exploring their potential therapeutic applications .

properties

IUPAC Name

ethyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-24-18(23)17(22)21-19-20-15(13-9-5-3-6-10-13)16(25-19)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOASQGSFAVVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(4,5-diphenyl-1,3-oxazol-2-yl)amino](oxo)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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